![molecular formula C16H16N2O B5659362 1-benzyl-5-ethoxy-1H-benzimidazole](/img/structure/B5659362.png)
1-benzyl-5-ethoxy-1H-benzimidazole
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 1-benzyl-5-ethoxy-1H-benzimidazole, typically involves reactions of appropriate alcohols or amines with acid chloride derivatives at room temperature. These reactions can yield various benzimidazole carbamates and related derivatives, which have been explored for their potential as antineoplastic and antifilarial agents (Ram et al., 1992). Furthermore, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives have been synthesized for evaluation as potential chemotherapeutic agents, indicating a versatile approach to benzimidazole synthesis (Gowda et al., 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed through various spectroscopic methods, including FTIR, (1)H NMR, and mass spectroscopy. The structure of these compounds often involves a benzimidazole ring system with substituents that influence their physical and chemical properties. For instance, the crystal structure of certain benzimidazole derivatives has been studied, revealing details about their molecular conformation and intermolecular interactions (Naveen et al., 2017).
Chemical Reactions and Properties
Benzimidazole derivatives participate in a variety of chemical reactions, leading to the formation of compounds with significant biological activities. These reactions include the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles with strong analgesic activity (Hunger et al., 1960) and the creation of benzimidazole derivatives as antiallergic agents with inhibitory action on 5-lipoxygenase (Nakano et al., 1999).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be influenced by the nature of the substituents on the benzimidazole ring. For example, the crystal structure analysis provides insights into the molecular geometry and potential intermolecular interactions, which can affect the compound's solubility and stability (Naveen et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Benzimidazole derivatives exhibit high activity, suggesting that further research on this family of compounds would be beneficial to finding potent inhibitors . However, notable challenges, such as drug resistance, costly and tedious synthetic methods, little structural information of receptors, lack of advanced software, and so on, are still viable to be overcome for further research .
properties
IUPAC Name |
1-benzyl-5-ethoxybenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-19-14-8-9-16-15(10-14)17-12-18(16)11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDNACDUHBTHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810993 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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